4-(dimethylamino)-N,N-dimethyl-3-nitrobenzenesulfonamide
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Overview
Description
4-(dimethylamino)-N,N-dimethyl-3-nitrobenzenesulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring substituted with a nitro group and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-N,N-dimethyl-3-nitrobenzenesulfonamide typically involves the nitration of a suitable precursor followed by sulfonation and subsequent dimethylation. One common method involves the nitration of N,N-dimethylaniline to introduce the nitro group, followed by sulfonation to attach the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
4-(dimethylamino)-N,N-dimethyl-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas in the presence of a catalyst for reduction reactions, and nucleophiles for substitution reactions. Conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
4-(dimethylamino)-N,N-dimethyl-3-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-N,N-dimethyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophilic catalyst, facilitating various chemical reactions by stabilizing transition states and intermediates. Its effects are mediated through interactions with enzymes, receptors, and other biomolecules, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine: A derivative of pyridine with similar nucleophilic catalytic properties.
4-Dimethylaminoantipyrine: A compound with similar structural features and applications.
Methylamino- and dimethylaminoquinolines: Compounds with similar functional groups and chemical behavior.
Uniqueness
4-(dimethylamino)-N,N-dimethyl-3-nitrobenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
4-(dimethylamino)-N,N-dimethyl-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4S/c1-11(2)9-6-5-8(7-10(9)13(14)15)18(16,17)12(3)4/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMPGTFARXUPKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)S(=O)(=O)N(C)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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